molecular formula C15H13Cl2IO3 B3647717 {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol

{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol

Cat. No.: B3647717
M. Wt: 439.1 g/mol
InChI Key: AMZXCZQOFJKIDP-UHFFFAOYSA-N
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Description

The compound {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol is a complex organic molecule characterized by the presence of multiple functional groups, including a methoxy group, an iodo group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.

    Formation of the Benzyl Ether: The benzaldehyde is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.

    Iodination: The benzyl ether is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.

    Methoxylation: The iodinated product is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Reduction: Finally, the aldehyde group is reduced to the corresponding methanol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl ether moiety may facilitate binding to hydrophobic pockets, while the iodo and methoxy groups can participate in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
  • 4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzoic acid
  • 4-[(3,4-dichlorobenzyl)oxy]benzoyl chloride

Uniqueness

The uniqueness of {4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}methanol lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both iodo and methoxy groups provides additional reactivity compared to similar compounds, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-6,19H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZXCZQOFJKIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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